molecular formula C26H19FN2 B2747110 13-(2-fluorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine CAS No. 860644-59-3

13-(2-fluorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine

Cat. No.: B2747110
CAS No.: 860644-59-3
M. Wt: 378.45
InChI Key: FPGBYORDELWYKV-UHFFFAOYSA-N
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Description

13-(2-fluorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad spectrum of biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a fluorobenzyl group attached to the acridine core, which may impart unique chemical and biological properties.

Preparation Methods

The synthesis of 13-(2-fluorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and can be performed under ambient temperature and pressure. Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

13-(2-fluorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various hydro derivatives .

Scientific Research Applications

13-(2-fluorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 13-(2-fluorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine primarily involves DNA intercalation. The planar structure of the acridine core allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription . This can lead to cell cycle arrest and apoptosis, making it a potential anticancer agent. Additionally, the fluorobenzyl group may enhance its binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Similar compounds to 13-(2-fluorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine include other acridine derivatives such as:

What sets this compound apart is the presence of the fluorobenzyl group, which may enhance its chemical stability and biological activity compared to other acridine derivatives .

Biological Activity

13-(2-Fluorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine is a compound belonging to the acridine class, which has garnered attention for its diverse biological activities, particularly in cancer research. Acridine derivatives are known for their ability to intercalate DNA and inhibit various enzymes, making them potential candidates for therapeutic applications.

  • Molecular Formula : C26H19FN2
  • Molecular Weight : 378.44 g/mol
  • CAS Number : 860644-59-3
  • Density : 1.26 g/cm³ (predicted)
  • Boiling Point : 614.2 °C (predicted)
  • pKa : 5.14 (predicted)

The biological activity of this compound primarily involves:

  • DNA Intercalation : The planar structure of acridine allows it to insert between DNA base pairs, disrupting replication and transcription processes.
  • Topoisomerase Inhibition : This compound has shown potential in inhibiting topoisomerase II, an enzyme critical for DNA unwinding during replication.

Anticancer Activity

Research indicates that acridine derivatives, including this compound, exhibit significant anticancer properties. A study evaluating various acridine compounds reported that many displayed potent growth inhibition against several human cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF7 (Breast Cancer)0.52Topoisomerase II Inhibition
Compound BDU-145 (Prostate Cancer)0.83DNA Intercalation
This compoundA549 (Lung Cancer)TBDTBD

Note: Specific IC50 values for the compound are currently under investigation.

Apoptotic Induction

Studies have demonstrated that treatment with acridine derivatives can lead to apoptosis in cancer cells. For instance, compounds similar to this compound have been shown to induce cell cycle arrest at the G2/M phase and activate pro-apoptotic pathways in treated cells.

Research Findings

  • Synthesis and Evaluation : A recent study synthesized various acridine derivatives and evaluated their cytotoxicity against the NCI-60 cancer cell panel. The results indicated that structural modifications significantly influenced their biological activity.
  • Molecular Dynamics Studies : Computational studies have suggested that the binding affinity of acridines to target proteins is enhanced by specific substitutions on the aromatic rings, which may optimize their interaction with DNA and topoisomerases.
  • In Vivo Studies : Preliminary animal studies showed that certain acridine derivatives could reduce tumor size significantly compared to control groups.

Properties

IUPAC Name

13-[(2-fluorophenyl)methyl]-5,6-dihydroindolo[3,2-c]acridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19FN2/c27-22-10-4-1-8-19(22)16-29-24-12-6-3-9-20(24)21-14-13-18-15-17-7-2-5-11-23(17)28-25(18)26(21)29/h1-12,15H,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGBYORDELWYKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=NC4=CC=CC=C4C=C31)N(C5=CC=CC=C25)CC6=CC=CC=C6F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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